(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Overview
Description
Cryptophycin 52 is a member of the cryptophycin family of antitumor agents that binds to microtubules, inducing growth arrest and apoptosis in solid tumors. (NCI)
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Hydrogenation of Cyclic Dehydrodipeptides : The compound is used in the synthesis of unusual aromatic L-amino acids like L-Tyr(Me) and L-Amp, achieved through asymmetric hydrogenation of cyclic dehydrodipeptides. This process involves hydrogenation in N,N-dimethylformamide, mild acid hydrolysis, and recrystallization to produce pure L-amino acids with a high content of LL isomers (Aoyagi et al., 1986).
Enantioselective Synthesis of Hydroxy-Substituted α-Methyl-α-Amino Acids : The compound is utilized in the enantioselective synthesis of β-hydroxy and polyhydroxy α-amino acids of the 2-methylserine series. This process involves the use of aluminum and manganese derivatives of lithiated bis-lactim ethers of cyclo-(L-Ala-L-Ala), proposing a new synthesis variant for these acids (Tolstikov et al., 1993).
Photochemical and Reaction Dynamics
Photochemical Reaction Studies : Research has been conducted on the photochemical reactions of phenyl-substituted 1,3-diketones, closely related to the compound . These studies involve irradiation processes and analysis of the resultant cyclobutanone and cleavage products, contributing to understanding the chemical dynamics under specific conditions (Yoshioka et al., 1984).
Carbene Generation and Reactions : Investigation into the generation and reactions of carbene bearing unprotected hydroxy groups at α-position is relevant. Such research provides insights into the dynamics of carbene formation and its subsequent reactions, essential for understanding the behavior of complex organic molecules (Tomioka & Nunome, 1990).
Biological Applications
Biosynthesis Studies : There's research on the biosynthesis of nargenicin, which involves polyketide chain elongation intermediates. This is relevant for understanding the biosynthetic pathways of complex organic molecules, including cyclo compounds (Cane et al., 1993).
Microbial Compound Isolation : Studies on marine Streptomyces sp. YIM 13591 have led to the isolation of new δ-valerolactone compounds and other related molecules. This highlights the potential of such complex cyclic molecules in discovering new natural products with various applications (Zhang et al., 2022).
Structural and Conformational Analysis
Crystal Structure Characterization : The compound's related analogs have been synthesized, and their crystal structures characterized by X-ray single-crystal diffraction. Such studies are crucial for understanding the molecular configuration and properties of complex organic compounds (Shi et al., 2007).
Conformational Analysis of Analogues : Research on the synthesis, conformation, and activities of cyclosporin A analogues provides insights into the effects of molecular changes on the solution conformation and activity of cyclo compounds (Aebi et al., 1990).
Properties
IUPAC Name |
(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27?,29-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXOBYNBRKOTIQ-MQHIEMKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)C3C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O3)CC(C)C)(C)C)CC4=CC(=C(C=C4)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186256-67-7 | |
Record name | Cryptophycin 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186256677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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